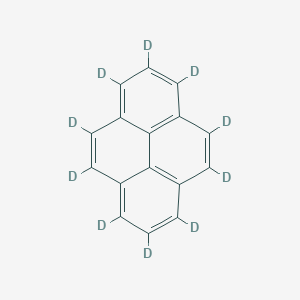

Pyrene-d10

Overview

Description

Molecular Structure Analysis

The molecular structure of Pyrene-d10 consists of a Pyrene core with ten deuterium atoms . The SMILES string representation of its structure is[2H]c1c([2H])c2c([2H])c([2H])c3c([2H])c([2H])c([2H])c4c([2H])c([2H])c(c1[2H])c2c34 . Chemical Reactions Analysis

Pyrene-based ligands, such as Pyrene-d10, have been used in the synthesis of metal–organic frameworks (MOFs). These MOFs have shown promising results in several applications, including luminescence, photocatalysis, adsorption and separation, heterogeneous catalysis, electrochemical applications, and bio-medical applications .It has a melting point of 145-148 °C . The mass shift of Pyrene-d10 is M+10 .

Scientific Research Applications

Analytical Standard

Pyrene-d10 is often used as an analytical standard in scientific research . An analytical standard is a high-quality chemical that is used to compare the quality and purity of other substances. It serves as a reference point in various types of analytical procedures.

Aggregation-Induced Emission Luminogens

Pyrene-based compounds, including Pyrene-d10, have been studied for their unique photophysical behavior, particularly their aggregation-induced emission (AIE) properties . Traditional chromophores exhibit high fluorescence in dilute solutions, but their luminescence is quenched at high concentrations or in the aggregate state, a phenomenon known as “aggregation-caused quenching” (ACQ). However, some luminogens, including Pyrene-based ones, can exhibit weak or no fluorescence in solution, yet they are highly emissive in the aggregate or solid state, a phenomenon defined as AIE .

Organic Light-Emitting Diodes (OLEDs)

The ACQ effect is a challenge in organic light-emitting diodes (OLEDs), where the effect is more severe in the solid state . Researchers are exploring ways to overcome the ACQ effect observed in pyrene chemistry, including Pyrene-d10, to improve the performance of OLEDs .

Light-Emitting Electrochemical Cells

Similar to OLEDs, light-emitting electrochemical cells also face challenges due to the ACQ effect. Pyrene-d10 and other Pyrene-based compounds are being studied for their potential to overcome this issue and enhance the performance of these cells .

Designing New Organic Functional Materials

The unique properties of Pyrene-d10, such as its AIE characteristics, make it a promising candidate for designing new organic functional materials . These materials could have a wide range of applications, from electronics to photonics .

Environmental Monitoring

Pyrene-d10 can also be used in environmental monitoring. For example, a passive sampling device based on molecularly imprinted membranes (MIM) was fabricated and optimized for sampling polychlorinated biphenyls (PCBs) in aquatic ecosystems . The use of Pyrene-d10 in such applications could help improve the accuracy and efficiency of environmental monitoring efforts.

Safety and Hazards

Pyrene-d10 is classified as very toxic to aquatic life with long-lasting effects . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

Pyrene-based structures, such as Pyrene-d10, have been used in the synthesis of metal–organic frameworks (MOFs), which have shown promising results in several applications . This suggests potential future directions in the design and development of novel pyrene-based structures and their utilization for different applications .

Mechanism of Action

Target of Action

Pyrene-d10 is a deuterium-labeled version of Pyrene It’s known that pyrene and its derivatives interact with various enzymes and proteins involved in the metabolism and detoxification of polycyclic aromatic hydrocarbons (pahs) .

Mode of Action

It’s known that deuterium-labeled compounds like pyrene-d10 are often used as tracers in drug development processes . The incorporation of stable heavy isotopes like deuterium into drug molecules can affect their pharmacokinetic and metabolic profiles .

Biochemical Pathways

Research on pyrene degradation has shown that two biochemical pathways are involved . These pathways are initiated by the action of pyrene dioxygenase enzymes, encoded by the nidA and nidA3 genes . These enzymes add hydroxyl groups to the aromatic rings of Pyrene, leading to the formation of arene epoxide intermediates .

Pharmacokinetics

It’s known that the incorporation of deuterium into drug molecules can affect their pharmacokinetic profiles . This can potentially lead to changes in the bioavailability of the drug.

Result of Action

The use of deuterium-labeled compounds like pyrene-d10 allows for precise tracking and quantification during drug development processes .

Action Environment

It’s known that environmental conditions can significantly affect the degradation and transformation of pahs like pyrene .

properties

IUPAC Name |

1,2,3,4,5,6,7,8,9,10-decadeuteriopyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBEAQIROQSPTKN-LHNTUAQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C2=C3C(=C1[2H])C(=C(C4=C(C(=C(C(=C43)C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938045 | |

| Record name | Pyrene-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrene-d10 | |

CAS RN |

1718-52-1 | |

| Record name | Pyrene-d10 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1718-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrene-d10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001718521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrene-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrene-d10 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Pyrene-d10, when added to bitumen before coking, serves as an "indicator" of hydrogen exchange reactions. [] As coking progresses, hydrogen atoms from the bitumen transfer to pyrene-d10, replacing deuterium. Analyzing the degree of deuterium exchange in pyrene-d10 reveals the extent of hydrogen shuttling that occurred during the coking process. [] This approach provides valuable insight into the complex reaction mechanisms of bitumen coking without significantly altering the process itself. []

ANone: Pyrene-d10 (C16D10) has a molecular weight of 218.33 g/mol. It is structurally identical to pyrene (C16H10) with all ten hydrogen atoms replaced by deuterium.

A: Deuteration leads to changes in vibrational frequencies due to the mass difference between hydrogen and deuterium. For instance, the infrared (IR) spectra of pyrene-d10 exhibit shifts in bands associated with C-H vibrations compared to pyrene. [] These isotopic shifts are valuable for vibrational assignments and studying molecular dynamics. [, ] Additionally, differences are observed in fluorescence lifetimes between pyrene-h10 and pyrene-d10, particularly at specific vibrational energy levels. []

A: Researchers have incorporated pyrene-d10 into PMMA to study the polymer's photophysical properties as a function of temperature. [] By analyzing the fluorescence lifetimes and yields of pyrene-d10 within the PMMA matrix, they gain insights into the temperature dependence of nonradiative transitions within the polymer. []

ANone: This section is not applicable as the provided research does not focus on the catalytic properties of pyrene-d10.

ANone: This section is not applicable as the provided research does not extensively cover computational studies on pyrene-d10.

ANone: These aspects are not relevant to the provided research, which primarily focuses on pyrene-d10 as a spectroscopic tool and probe for studying various chemical and physical phenomena.

A: While pyrene-d10 offers specific advantages as an "indicator" in hydrogen transfer studies, other deuterated aromatic compounds could potentially serve similar purposes. [] The choice of an alternative would depend on the specific reaction being studied and the desired properties of the probe molecule.

ANone: This information is not available within the provided research papers.

A: The diverse applications of pyrene-d10 highlight its value across multiple scientific fields. Its use in studying bitumen coking [], polymer dynamics [], and photoinduced electron transfer reactions [] demonstrates its versatility as a tool in organic chemistry, materials science, and photochemistry. By providing insights into fundamental molecular processes, pyrene-d10 facilitates a deeper understanding across these disciplines.

ANone: Several analytical techniques are crucial for studying pyrene-d10:

- Gas Chromatography-Mass Spectrometry (GC-MS): Used to separate, identify, and quantify pyrene-d10 in complex mixtures, such as environmental samples or reaction products. [, , , ]

- Electron Spin Resonance (ESR): Employed to investigate the triplet state dynamics and energy transfer processes involving pyrene-d10 in mixed crystal systems. [, , ]

- Fluorescence Spectroscopy: Utilized to study excited state dynamics, including fluorescence lifetimes and quantum yields of pyrene-d10 in various environments. [, , , , , ]

- Infrared (IR) Spectroscopy: Used to identify and assign vibrational modes, study molecular structure, and investigate interactions of pyrene-d10 with other molecules. []

A: Accurate quantification often involves the use of internal standards, such as pyrene-d10 itself, alongside analytical techniques like GC-MS. [, , , ] This approach helps correct for variations in instrument response and sample losses during extraction and analysis, improving the accuracy and reliability of the measurements.

ANone: Specific information regarding the environmental impact and degradation of pyrene-d10 is not extensively discussed in the provided research papers.

A: This aspect is not directly addressed in the research papers, although one study investigates the solvent-dependent spectral shifts in pyrene-d10. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine](/img/structure/B26382.png)